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Cat. No.: B1141302 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the central nervous system, fast excitatory synaptic transmission is primarily mediated by the

activation of ionotropic glutamate receptors, principally the α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1] Dissecting the

individual contributions of these receptor subtypes to the total excitatory postsynaptic current

(EPSC) is fundamental for understanding synaptic function, plasticity, learning, and memory.[2]

[3]

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a potent and selective competitive

antagonist of the NMDA receptor, is an indispensable pharmacological tool for this purpose.[4]

[5][6] It acts by competitively inhibiting the binding of glutamate to the NMDA receptor, thereby

blocking ion flow through its channel.[2][4] By applying DL-AP5, researchers can effectively

eliminate the NMDA receptor-mediated component of the EPSC, allowing for the specific study

and isolation of AMPA receptor-mediated currents.[6][7] These application notes provide a

comprehensive guide, including detailed protocols and quantitative data, for using DL-AP5
Sodium Salt to isolate AMPA currents in electrophysiological experiments.

Data Presentation
For effective pharmacological isolation, it is crucial to use antagonists at concentrations that

ensure a complete and specific blockade of the intended target. The following table
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summarizes typical working concentrations and receptor binding affinities for DL-AP5 and other

relevant compounds used in these protocols.
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Compound
Target
Receptor

Antagonist
Type

Typical
Working
Concentrati
on (µM)

IC50 / Ki
(µM)

Notes

DL-AP5 NMDA Competitive 50 - 100[2][8]
~3.7 (for D-

AP5)[9]

A racemic

mixture of D-

and L-

isomers. The

D-isomer is

the more

active form.

[10]

D-AP5 NMDA Competitive
50 - 100[2]

[10]
~0.5 - 5[2]

The more

potent

isomer,

widely used

for blocking

NMDA

receptor-

dependent

processes.[2]

[3]

CNQX
AMPA/Kainat

e
Competitive 10 - 20[11]

~0.3 (AMPA),

~1.5

(Kainate)

Used to

isolate NMDA

receptor

currents as a

control or for

sequential

blockade

experiments.

[7][11]

Picrotoxin GABA-A Non-

competitive

(Channel

Blocker)

50 - 100[12]

[13]

~0.2-1 Used to block

fast inhibitory

synaptic
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transmission.

[12]

Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways at a glutamatergic synapse and

the logic behind the pharmacological isolation of AMPA currents.
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Click to download full resolution via product page

Caption: Glutamatergic synapse showing glutamate activating both AMPA and NMDA

receptors.
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Caption: DL-AP5 selectively blocks NMDA receptors, isolating AMPA receptor-mediated

current.

Experimental Protocols
This section provides a detailed protocol for isolating AMPA receptor-mediated EPSCs using

whole-cell voltage-clamp recordings in acute brain slices.
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Materials and Solutions
a) Artificial Cerebrospinal Fluid (aCSF) for Recording (in mM):

124 NaCl

2.5 KCl

1.25 NaH2PO4

2 MgSO4

2 CaCl2

26 NaHCO3

10 D-glucose

Preparation Note: Equilibrate by bubbling with 95% O2 / 5% CO2 for at least 30 minutes

before use. The final pH should be 7.4.[4]

b) Internal Solution for Patch Pipette (in mM):

130 Cs-MeSO3 (or Cs-Gluconate)

10 HEPES

10 Phosphocreatine

5 QX-314 (to block voltage-gated sodium channels intracellularly)

4 Mg-ATP

0.3 Na-GTP

Preparation Note: Adjust pH to 7.3 with CsOH. The use of a Cesium-based internal solution

improves the quality of the voltage clamp.[4]

c) Pharmacological Agents:
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DL-AP5 Sodium Salt: Prepare a concentrated stock solution (e.g., 50 mM) in deionized

water. Store at -20°C. The final working concentration is typically 50-100 µM.[2][8]

Picrotoxin: Prepare a stock solution in DMSO. The final working concentration is typically

100 µM to block GABA-A receptor-mediated inhibitory currents.[12]

Experimental Workflow

1. Prepare Acute Brain Slices
(e.g., Hippocampus, 300-400 µm)

2. Transfer Slice to Recording Chamber
(Perfuse with oxygenated aCSF + Picrotoxin)

3. Obtain Whole-Cell Patch-Clamp Recording
(Hold neuron at -70 mV)

4. Record Baseline EPSCs
(Stimulate presynaptic afferents)

5. Bath-Apply DL-AP5 (50-100 µM)
(Allow 5-10 min for equilibration)

6. Record Isolated AMPA EPSCs
(Under same stimulation parameters)

7. Data Analysis
(Compare current before and after DL-AP5)

Click to download full resolution via product page
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Caption: Workflow for the electrophysiological isolation of AMPA receptor currents.

Detailed Methodology
a) Slice Preparation:

Anesthetize the animal (e.g., a young rat) according to approved institutional protocols.

Rapidly decapitate and dissect the brain, placing it in an ice-cold, oxygenated slicing solution

(a modified aCSF with higher Mg2+ and lower Ca2+ is often used to improve slice health).

[12]

Cut brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus or cortex)

using a vibratome.[4]

Transfer slices to a holding chamber containing oxygenated recording aCSF at 32-34°C for

at least 30 minutes to recover, then maintain at room temperature.

b) Recording Setup:

Place a single brain slice in the recording chamber on the microscope stage.

Continuously perfuse the slice with oxygenated recording aCSF containing a GABA-A

antagonist (e.g., 100 µM picrotoxin) at a rate of 2-3 mL/min.[12]

Using an upright microscope with DIC optics, identify a target neuron for recording.

Establish a gigaohm seal (>1 GΩ) between the patch pipette and the neuron membrane.[12]

Rupture the membrane to achieve the whole-cell configuration.[9]

c) Experimental Procedure:

Set the voltage clamp amplifier to hold the neuron at a negative potential, typically -60 mV or

-70 mV. At these potentials, the NMDA receptor is largely blocked by extracellular Mg2+, but

DL-AP5 ensures a complete and specific blockade.[9][14]
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Place a stimulating electrode in a region containing afferent fibers that synapse onto the

recorded neuron.

Deliver brief electrical pulses to evoke synaptic responses and record baseline EPSCs for 5-

10 minutes to ensure a stable response. This baseline current represents a composite of

AMPA and potentially a small NMDA receptor component.

Switch the perfusion to aCSF containing DL-AP5 Sodium Salt (e.g., 50 µM).[6]

Allow the DL-AP5 to perfuse the slice for at least 5-10 minutes to reach a steady-state block

of NMDA receptors.[6]

Continue to stimulate the afferent pathway and record the resulting EPSCs. This remaining

current is the pharmacologically isolated AMPA receptor-mediated current.[4][7]

d) Control and Validation:

Washout: After recording the isolated AMPA current, perfuse the slice with the original DL-

AP5-free aCSF to observe the reversal of the NMDA receptor blockade, confirming the

specific and reversible action of the antagonist.[2]

Positive Potential Recording: As a control to confirm the presence and blockade of NMDA

currents, the neuron can be held at a positive potential (e.g., +40 mV) to relieve the Mg2+

block.[8][11] At this potential, a slower NMDA component will be visible in the baseline

recording, which should be completely abolished by the application of DL-AP5.[5] The

remaining fast current at +40 mV is the AMPA component.[8]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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